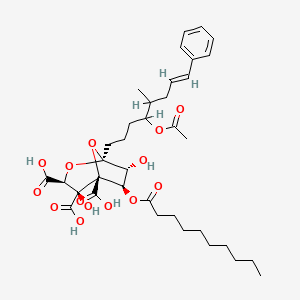

Zaragozic acid D2

Description

This compound has been reported in Amauroascus niger with data available.

structure given in first source; isolated from the keratinophilic fungus Amauroascus niger; inhibits squalene synthase and ras farnesyl-protein transferase

Properties

CAS No. |

155179-15-0 |

|---|---|

Molecular Formula |

C36H50O14 |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1 |

InChI Key |

WDLYATMIWWDJQY-FYSMYQDTSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zaragozic acid D(2); |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Zaragozic Acid D2 from Amauroascus niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids, a family of fungal polyketide metabolites, have garnered significant attention due to their potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery and isolation of Zaragozic acid D2 from the keratinophilic fungus Amauroascus niger. It details the fermentation process, extraction, and purification protocols, and presents the physicochemical and biological activity data for this promising bioactive compound. The information compiled herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The zaragozic acids are a class of natural products first identified in the early 1990s as potent inhibitors of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for the development of cholesterol-lowering and antifungal agents.[1][3] Zaragozic acids D and D2 were discovered from the fungus Amauroascus niger and, in addition to their potent inhibition of squalene synthase, they have also demonstrated inhibitory activity against Ras farnesyl-protein transferase, an enzyme implicated in oncogenesis.[4]

All zaragozic acids share a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, with structural diversity arising from variations in the 1-alkyl and 6-acyl side chains.[1] This guide focuses specifically on this compound, providing a detailed account of its discovery and isolation from Amauroascus niger.

Discovery of this compound

Zaragozic acids D and D2 were isolated from the keratinophilic fungus Amauroascus niger as part of a screening program for inhibitors of squalene synthase.[4] The producing organism, Amauroascus niger, is a member of the Ascomycota.[4]

Biosynthesis of this compound

The biosynthesis of the complex core of zaragozic acids proceeds through a polyketide synthase (PKS) pathway.[3] The precursors for the biosynthesis of the zaragozic acid core have been identified as 10 acetate units, 4 methyl groups from methionine, one succinate molecule, and one benzoic acid molecule.[3]

References

The Mechanism of Action of Zaragozic Acid D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2 is a potent fungal metabolite that has garnered significant interest in the scientific community for its inhibitory effects on key enzymes in critical biochemical pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its primary targets: squalene synthase and Ras farnesyl-protein transferase. This document summarizes key quantitative data, outlines experimental methodologies for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Squalene Synthase

The principal mechanism of action of this compound is the potent and competitive inhibition of squalene synthase.[1] This enzyme catalyzes the first committed step in sterol biosynthesis, a critical pathway for the production of cholesterol in mammals and ergosterol in fungi.[2][3] Squalene synthase mediates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2]

By inhibiting squalene synthase, this compound effectively blocks the cholesterol biosynthesis pathway.[3] This leads to a reduction in cellular cholesterol levels and has been shown to lower plasma cholesterol in primates.[3] The inhibition of this enzyme in fungi also disrupts the production of ergosterol, an essential component of fungal cell membranes, making Zaragozic acids potent fungicidal compounds.[3]

Secondary Mechanism of Action: Inhibition of Ras Farnesyl-Protein Transferase

In addition to its potent activity against squalene synthase, this compound also exhibits inhibitory effects on Ras farnesyl-protein transferase (FPTase).[4] FPTase is a crucial enzyme in the post-translational modification of Ras proteins, a family of small GTPases that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. Farnesylation is the attachment of a farnesyl group from FPP to a cysteine residue at the C-terminus of Ras proteins, a modification that is essential for their localization to the plasma membrane and subsequent biological activity. By inhibiting FPTase, this compound can interfere with Ras signaling, a pathway that is often dysregulated in cancer.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

| Target Enzyme | Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Squalene Synthase | This compound | 2 nM | Not Reported | Competitive | [5] |

| Ras Farnesyl-Protein Transferase | This compound | 100 nM | Not Reported | Not Reported | [4] |

| Squalene Synthase | Zaragozic acid A | Not Reported | 78 pM | Competitive | [1] |

| Squalene Synthase | Zaragozic acid B | Not Reported | 29 pM | Competitive | [1] |

| Squalene Synthase | Zaragozic acid C | Not Reported | 45 pM | Competitive | [1] |

Experimental Protocols

Detailed experimental protocols for determining the inhibitory activity of this compound are often specific to the research laboratory and may not be publicly available in their entirety. However, based on published literature, the following sections outline the general methodologies used in squalene synthase and farnesyl-protein transferase inhibition assays.

Squalene Synthase Inhibition Assay (Radiometric Method)

This assay measures the activity of squalene synthase by quantifying the incorporation of a radiolabeled substrate into the product, squalene.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[¹⁴C]-Farnesyl pyrophosphate (FPP) (substrate)

-

NADPH

-

This compound (inhibitor)

-

Assay buffer (e.g., HEPES buffer with MgCl₂ and NaF)

-

Scintillation cocktail

-

Silica gel thin-layer chromatography (TLC) plates

-

Organic solvents for extraction and chromatography

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, NADPH, rat liver microsomes, and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [¹⁴C]-FPP.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period to allow for the enzymatic conversion of [¹⁴C]-FPP to [¹⁴C]-squalene.

-

Termination and Extraction: The reaction is stopped, and the lipids, including [¹⁴C]-squalene, are extracted using an organic solvent (e.g., hexane).

-

Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates.

-

Quantification: The amount of [¹⁴C]-squalene is quantified by scintillation counting of the corresponding spot on the TLC plate.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ras Farnesyl-Protein Transferase Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay measures the transfer of a radiolabeled farnesyl group to a biotinylated peptide substrate.

Objective: To determine the IC50 of this compound against Ras farnesyl-protein transferase.

Materials:

-

Recombinant human farnesyl-protein transferase (FPTase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT)

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, FPTase, the biotinylated peptide substrate, and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [³H]-FPP.

-

Incubation: The reaction mixtures are incubated at room temperature to allow the enzymatic transfer of the [³H]-farnesyl group to the biotinylated peptide.

-

SPA Bead Addition: Streptavidin-coated SPA beads are added to the reaction wells. The biotinylated peptide, now carrying the [³H]-farnesyl group, binds to the beads.

-

Signal Detection: When the [³H]-farnesyl group is in close proximity to the scintillant embedded in the SPA bead, it excites the scintillant, leading to the emission of light. This light is detected by a scintillation counter. Unreacted [³H]-FPP in solution is too far from the beads to generate a signal.

-

Data Analysis: The amount of light emitted is proportional to the FPTase activity. The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined as described for the squalene synthase assay.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Caption: Inhibition of Ras protein farnesylation by this compound.

Caption: Experimental workflow for the squalene synthase radiometric assay.

Conclusion

This compound is a powerful inhibitor of two key enzymes, squalene synthase and Ras farnesyl-protein transferase. Its primary mechanism of action, the competitive inhibition of squalene synthase, positions it as a significant molecule for the study of cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. Its secondary activity against farnesyl-protein transferase suggests a role in modulating Ras-dependent signaling pathways, which is of particular interest in oncology research. The quantitative data underscores the high potency of this compound, and the established experimental protocols provide a framework for its further investigation and for the discovery of novel inhibitors. The continued study of this compound and its analogs will undoubtedly contribute to a deeper understanding of these critical biological pathways and may pave the way for new therapeutic strategies.

References

- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of Zaragozic Acids in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids, also known as squalestatins, are a class of potent fungal polyketide natural products renowned for their inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibitory action makes them attractive candidates for the development of cholesterol-lowering drugs and antifungal agents.[3][4] Produced by various filamentous fungi, including species of Phoma, Sporormiella, and Leptodontium, these complex molecules are characterized by a unique and highly oxidized 4,8-dioxabicyclo[3.2.1]octane core structure.[4][5][6] This guide provides an in-depth technical overview of the zaragozic acid biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and experimental methodologies used to elucidate this intricate process.

Core Biosynthetic Pathway: A Symphony of Polyketide Synthases and Oxidative Enzymes

The biosynthesis of zaragozic acids is a complex process orchestrated by a dedicated gene cluster. The assembly of the zaragozic acid scaffold initiates with the activities of two distinct highly reducing polyketide synthases (HR-PKSs). The precursors for this intricate pathway include benzoic acid, acetates, methionines, and succinate.[6]

A key breakthrough in understanding this pathway was the identification and characterization of the squalestatin S1 (SQS1, identical to zaragozic acid A) biosynthetic gene cluster from Phoma sp. C2932 and an unidentified fungus MF5453.[7] Subsequent research involving heterologous expression has further illuminated the initial steps.

The formation of the core structure begins with the synthesis of a benzoyl-primed hexaketide chain by a dedicated HR-PKS. This is followed by the crucial addition of an oxaloacetate-derived unit, a reaction catalyzed by a citrate synthase-like enzyme. A hydrolase then releases the initial enzyme-free intermediate, a tricarboxylic acid-containing polyketide.[8]

The hallmark of zaragozic acid biosynthesis is the remarkable series of oxidative cyclizations that forge the characteristic 4,8-dioxabicyclo[3.2.1]octane core. This intricate transformation is catalyzed by a cascade of oxidative enzymes.[7] Gene knockout and heterologous expression studies have revealed that two non-heme-iron-dependent enzymes and a copper-dependent oxygenase are responsible for a remarkable six consecutive oxidation reactions.[7] This series of reactions intricately remodels the linear polyketide chain into the complex bicyclic core.

The final steps in the biosynthesis involve the attachment of two side chains. An acyltransferase, designated MfM4, is responsible for attaching the acyl side chain to the core structure.[7] This enzyme has been shown to have a broad substrate specificity, which accounts for the variety of zaragozic acid analogues found in nature.[7]

Quantitative Data

Quantitative data on the biosynthesis of zaragozic acids is crucial for optimizing production and for detailed enzymatic studies. While comprehensive kinetic data for all enzymes in the pathway is not yet available in the public domain, some key quantitative findings have been reported.

| Parameter | Value | Organism/Enzyme | Reference |

| Inhibitory Activity (Ki) | |||

| Zaragozic Acid A | 78 pM | Rat Liver Squalene Synthase | [3] |

| Zaragozic Acid B | 29 pM | Rat Liver Squalene Synthase | [3] |

| Zaragozic Acid C | 45 pM | Rat Liver Squalene Synthase | [3] |

| Inhibitory Activity (IC50) | |||

| Zaragozic Acid A | 200 µg/kg (in vivo) | Mouse Hepatic Cholesterol Synthesis | [3] |

| Production Titer | |||

| Zaragozic Acid B | ~1 mg/g cell dry weight (max) | Candida albicans (treated with 0.5 µM Zaragozic Acid B) | [9] |

Experimental Protocols

The elucidation of the zaragozic acid biosynthetic pathway has relied on a combination of classical microbiology, molecular genetics, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Fungal Fermentation and Zaragozic Acid Isolation

Objective: To produce and isolate zaragozic acids from fungal cultures.

Materials:

-

Zaragozic acid-producing fungal strain (e.g., Sporormiella intermedia, Leptodontium elatius)

-

Solid-state fermentation medium (e.g., millet or cracked corn based)[10]

-

Base liquid for medium[10]

-

Methanol for extraction[10]

-

HP-20 resin[10]

-

Dowex 1 resin[10]

-

Acetonitrile and 0.1% phosphoric acid for HPLC[10]

-

Reverse-phase HPLC column (e.g., C8)[10]

Procedure:

-

Fermentation: Inoculate the solid-state fermentation medium with a mycelial culture of the producing fungus. For example, for Zaragozic Acid B production by S. intermedia, use millet-based medium and incubate for 14 days at 25°C. For Zaragozic Acid C from L. elatius, use a cracked corn-based medium and incubate for 21 days at 25°C.[10]

-

Extraction: Extract the fermented solid medium with methanol. Concentrate the methanol extract to obtain a crude residue.[10]

-

Initial Purification: Redissolve the crude extract and apply it to an HP-20 resin column to remove polar impurities. Elute with methanol and concentrate.[10]

-

Anion Exchange Chromatography: Further purify the extract using a Dowex 1 anion exchange column to enrich for the acidic zaragozic acids.[10]

-

Reverse-Phase HPLC: Perform final purification using reverse-phase HPLC. A typical mobile phase is a gradient of acetonitrile and water containing 0.1% phosphoric acid.[10] Monitor the elution profile by UV detection and collect fractions corresponding to the zaragozic acids.

-

Analysis: Confirm the identity and purity of the isolated compounds using mass spectrometry and NMR spectroscopy.

Gene Knockout in Fungi

Objective: To inactivate a target gene in the zaragozic acid biosynthetic cluster to study its function.

Materials:

-

Fungal strain (e.g., Phoma sp. MF5453)

-

Plasmids for constructing the knockout cassette (containing selectable marker like hygromycin resistance)

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG solution

-

CaCl2 solution

-

Regeneration medium

Procedure:

-

Construct Knockout Cassette: Design and assemble a gene disruption cassette containing a selectable marker gene (e.g., hygromycin B phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Protoplast Formation: Grow the fungal strain in liquid culture, harvest the mycelia, and treat with protoplasting enzymes to digest the cell walls and release protoplasts.

-

Transformation: Mix the protoplasts with the knockout cassette DNA in the presence of PEG and CaCl2 to facilitate DNA uptake.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Screening and Verification: Isolate genomic DNA from the resulting transformants and use PCR and Southern blotting to confirm the successful replacement of the target gene with the knockout cassette.

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and analyze their metabolite profiles using LC-MS to determine the effect of the gene inactivation on zaragozic acid biosynthesis.

Heterologous Expression in Aspergillus oryzae

Objective: To express genes from the zaragozic acid biosynthetic cluster in a heterologous host to characterize their function.

Materials:

-

Aspergillus oryzae host strain

-

Expression vectors

-

Genes of interest from the zaragozic acid cluster

-

Protoplasting and transformation reagents as described for gene knockout

Procedure:

-

Vector Construction: Clone the gene(s) of interest into an Aspergillus expression vector under the control of a suitable promoter.

-

Host Transformation: Transform the A. oryzae protoplasts with the expression vector(s) using the PEG-mediated method.

-

Selection and Cultivation: Select for transformants and cultivate them in an appropriate medium to allow for gene expression and production of the corresponding metabolite.

-

Metabolite Extraction and Analysis: Extract the culture broth and/or mycelia and analyze the metabolite profile by LC-MS to detect the product(s) of the heterologously expressed gene(s).

Conclusion

The biosynthesis of zaragozic acids is a testament to the complex and elegant chemistry performed by fungi. Through the coordinated action of polyketide synthases, a citrate synthase-like enzyme, a cascade of oxidative enzymes, and tailoring enzymes, a simple set of precursors is transformed into a potent bioactive molecule. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved, including their detailed kinetics and reaction mechanisms. A complete understanding of this biosynthetic machinery will not only provide fascinating insights into fungal secondary metabolism but also open up new avenues for the engineered biosynthesis of novel zaragozic acid analogues with improved therapeutic properties.

References

- 1. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02130A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 7. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Secondary Metabolism: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]

- 9. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Fungal Sources for Novel Zaragozic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids are a class of potent, fungal-derived natural products that have garnered significant attention for their powerful inhibition of squalene synthase, a key enzyme in the sterol biosynthesis pathway. This activity makes them promising candidates for the development of cholesterol-lowering and antifungal drugs. This technical guide provides a comprehensive overview of the fungal sources of novel zaragozic acid derivatives, detailed experimental protocols for their production and isolation, and an exploration of their biosynthesis.

Introduction to Zaragozic Acids

Zaragozic acids, and their structurally related counterparts, the squalestatins, are characterized by a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains give rise to a family of diverse derivatives, each with potentially unique biological activities.[1][3] Their primary mechanism of action is the potent and competitive inhibition of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[4] This inhibition disrupts the production of ergosterol in fungi and cholesterol in mammals, leading to their significant antifungal and anticholesteremic properties.[4]

Fungal Sources and Production of Zaragozic Acid Derivatives

A diverse range of ascomycete fungi have been identified as producers of zaragozic acids.[1][4] The specific derivative produced is dependent on the fungal species and strain. While detailed production yields are not always publicly available, this section summarizes the known fungal sources and available quantitative data.

Table 1: Fungal Sources and Production of Zaragozic Acid Derivatives

| Zaragozic Acid Derivative | Fungal Source(s) | Reported Production Yield | Reference(s) |

| Zaragozic Acid A (Squalestatin S1) | Unidentified sterile fungus (ATCC 20986), Phoma sp. C2932 | Not explicitly quantified in reviewed literature. | [1][3][5] |

| Zaragozic Acid B | Sporormiella intermedia (ATCC 20985) | Not explicitly quantified in reviewed literature. | [1][3] |

| Zaragozic Acid C | Leptodontium elatius var. elatius (ATCC 70411) | Not explicitly quantified in reviewed literature. | [1][3] |

| Zaragozic Acid D & D2 | Amauroascus niger | Not explicitly quantified in reviewed literature. | [6] |

| Zaragozic Acids F-10863A, B, C, D | Mollisia sp. SANK 10294 | Not explicitly quantified in reviewed literature. | [7] |

| Zaragozic Acid (unspecified) | Coprophilous fungi | 75-80 mg/L | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of zaragozic acid-producing fungi, and the extraction, purification, and characterization of the derivatives.

Fungal Cultivation and Fermentation

The production of zaragozic acids is typically achieved through submerged or solid-state fermentation of the producer fungus. The composition of the culture medium is critical for optimal growth and secondary metabolite production.

3.1.1. Culture Media

Several media formulations have been reported for the cultivation of zaragozic acid-producing fungi.[10]

-

Medium A (Seed Culture Medium): Used for the initial growth of mycelia.

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Adjust pH to 7.0.

-

-

Medium B (Agar Slants): Used for culture maintenance.[10]

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Agar: 20 g/L

-

Adjust pH to 7.0.

-

-

Medium D (Solid-State Fermentation for Zaragozic Acid B): [10]

-

Millet: 15 g per 250-mL Erlenmeyer flask

-

Base Liquid 1 (10 mL per flask):

-

Yeast Extract: 50 g/L

-

Monosodium Glutamate: 10 g/L

-

Corn Oil: 10 mL/L

-

Sodium Tartrate: 10 g/L

-

FeSO₄·7H₂O: 1 g/L

-

-

-

Medium E (Solid-State Fermentation for Zaragozic Acid C): [10]

-

Cracked Corn: 10 g per 250-mL Erlenmeyer flask

-

Base Liquid 2 (10 mL per flask):

-

Ardamine PH (Yeast Extract): 0.2 g/L

-

KH₂PO₄: 0.1 g/L

-

MgSO₄·7H₂O: 0.1 g/L

-

Sodium Tartrate: 0.1 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

ZnSO₄·7H₂O: 0.01 g/L

-

-

3.1.2. Fermentation Conditions

-

Seed Culture: Inoculate Medium A with the fungal strain and incubate at 25°C with shaking for a specified period to achieve sufficient mycelial growth.[10]

-

Solid-State Fermentation: Inoculate the solid substrate (millet or cracked corn) in flasks with the seed culture. Incubate at 25°C for 14-21 days.[10]

Extraction and Purification

The following is a general procedure for the extraction and purification of zaragozic acids from fungal biomass.

3.2.1. Extraction

-

Harvest the fungal biomass from the solid-state fermentation.

-

Extract the biomass with methanol.[10]

-

Concentrate the methanolic extract under reduced pressure to yield a crude extract.

3.2.2. Purification

-

Adsorption Chromatography: Apply the crude extract to an HP-20 resin column. Wash the column with water and elute the zaragozic acids with methanol or acetone.[10]

-

Ion-Exchange Chromatography: Further purify the active fractions using a Dowex 1x2 (Cl⁻ form) ion-exchange resin. Elute the zaragozic acids with a methanol/aqueous ammonium chloride solution.[10]

-

Preparative Reverse-Phase HPLC: The final purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (HPLC) on a C8 or C18 column.[10]

Characterization

The structure of novel zaragozic acid derivatives is elucidated using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify characteristic chromophores.

Biosynthesis of Zaragozic Acids

The biosynthesis of the complex zaragozic acid core is a fascinating process involving a polyketide synthase (PKS) pathway.[6] The core is assembled from acetate, succinate, and benzoic acid precursors.[6]

Biosynthetic Pathway Overview

The biosynthesis is initiated by a highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). The identification of the biosynthetic gene cluster for squalestatin S1 (zaragozic acid A) in Phoma sp. C2932 and an unidentified fungus MF5453 has provided significant insights into this process.[11][12] The cluster contains genes encoding for two PKSs, an acyltransferase, and other modifying enzymes.[11][12]

Caption: Generalized biosynthetic pathway of zaragozic acids.

Experimental Workflow for Novel Derivative Discovery

The discovery of novel zaragozic acid derivatives involves a systematic workflow from fungal screening to structure elucidation.

References

- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 7. Biological activities of novel zaragozic acids, the potent inhibitors of squalene synthase, produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioinfopublication.org [bioinfopublication.org]

- 9. Bioinfo Publications - Peer Reviewed Academic Journals [bioinfopublication.org]

- 10. pnas.org [pnas.org]

- 11. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. d-nb.info [d-nb.info]

Squalene Synthase Inhibition by Zaragozic Acid D2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibition of squalene synthase by Zaragozic acid D2, a potent fungal metabolite. This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biochemical pathways, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Squalene Synthase and this compound

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced to squalene.[1] This unique enzymatic reaction makes SQS an attractive target for the development of cholesterol-lowering drugs.

Zaragozic acids are a family of fungal metabolites that have been identified as highly potent inhibitors of squalene synthase.[2] this compound, isolated from the keratinophilic fungus Amauroascus niger, is a notable member of this family.[3] It shares the characteristic 4,8-dioxabicyclo[3.2.1]octane core structure common to all zaragozic acids.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of squalene synthase.[4] Its molecular structure mimics the transition state of the substrate, farnesyl pyrophosphate, thereby binding with high affinity to the active site of the enzyme.[4] This competitive inhibition effectively blocks the normal catalytic activity of squalene synthase, leading to a reduction in the biosynthesis of squalene and, consequently, cholesterol.

Quantitative Inhibitory Data

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| This compound | Squalene Synthase | - | Potent Inhibitor | [3] |

| Zaragozic Acids D & D2 | Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [3] |

| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki | 78 pM | [4] |

| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki | 29 pM | [4] |

| Zaragozic Acid C | Rat Liver Squalene Synthase | Ki | 45 pM | [4] |

Cholesterol Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against squalene synthase.

Materials:

-

Enzyme: Purified or microsomal preparation of squalene synthase.

-

Substrate: [1-³H]Farnesyl pyrophosphate (FPP).

-

Cofactor: NADPH.

-

Inhibitor: this compound (or other test compounds).

-

Buffer: Tris-HCl or phosphate buffer (pH 7.4) containing MgCl₂ and a reducing agent (e.g., DTT).

-

Scintillation fluid.

-

Organic solvent (e.g., hexane or petroleum ether) for extraction.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, NADPH, and squalene synthase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [¹-³H]FPP.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Saponification: Heat the samples to saponify any lipids.

-

Extraction: Extract the labeled squalene using an organic solvent.

-

Quantification: Measure the radioactivity of the organic phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a squalene synthase inhibition assay.

Conclusion

This compound is a potent, competitive inhibitor of squalene synthase, a key enzyme in cholesterol biosynthesis. Its high affinity for the enzyme's active site makes it a valuable tool for studying the cholesterol pathway and a lead compound for the development of novel hypocholesterolemic agents. The provided data, pathway diagrams, and experimental protocols offer a comprehensive foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zaragozic Acid D2 in the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid D2, a potent fungal metabolite, has garnered significant attention for its highly specific and potent inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects. Detailed experimental protocols for assessing its activity are provided, alongside visualizations of the cholesterol biosynthesis pathway and relevant experimental workflows to support researchers and professionals in drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. The inhibition of cholesterol biosynthesis is a cornerstone of lipid-lowering therapy. While statins, which target HMG-CoA reductase, are the most widely prescribed drugs, research into alternative targets within the cholesterol synthesis pathway continues to be an active area of investigation. Squalene synthase, which catalyzes the first committed step in cholesterol synthesis, represents a promising target.[1]

Zaragozic acids are a family of fungal metabolites that have been identified as potent inhibitors of squalene synthase.[1] Among them, this compound has demonstrated significant inhibitory activity, positioning it as a valuable tool for studying the cholesterol biosynthesis pathway and as a potential lead compound for the development of novel antihypercholesterolemic agents. This guide delves into the technical details of this compound's role and the methodologies used to characterize its function.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme is responsible for the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1] This is a critical, rate-limiting step in the cholesterol biosynthesis pathway.

The inhibition by this compound is competitive with respect to the substrate, farnesyl diphosphate.[2] This means that this compound binds to the active site of the squalene synthase enzyme, thereby preventing the binding of the natural substrate, FPP. The potent nature of this inhibition is reflected in its low nanomolar and even picomolar inhibition constants (Ki).[2]

In addition to its potent activity against squalene synthase, this compound has also been shown to inhibit Ras farnesyl-protein transferase (FPTase), albeit with a lower potency.[3] This enzyme is involved in the post-translational modification of Ras proteins, which are crucial in cell signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Organism/Source | Reference |

| Squalene Synthase | 2 nM | Not Reported | Not Specified | [4] |

| Ras Farnesyl-Protein Transferase | 100 nM | Not Reported | Not Specified | [3][4] |

| Rat Liver Squalene Synthase | Not Reported for D2 | 29 pM (for Zaragozic Acid B) | Rat | [2] |

Table 2: Cellular and In Vivo Effects of Zaragozic Acids

| Experimental System | Compound | Concentration/Dose | Effect | Reference |

| Human Neuroblastoma Cells | Zaragozic Acid | 50 µM | ~30% reduction in cellular cholesterol | [5] |

| Hep G2 Cells | Zaragozic Acids | Not Specified | Inhibition of cholesterol synthesis | [2] |

| Mouse (in vivo) | Zaragozic Acid A | 200 µg/kg (ED50) | Inhibition of acute hepatic cholesterol synthesis | [2] |

| Primates (in vivo) | Zaragozic Acids | Not Specified | Lowered plasma cholesterol levels | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Squalene Synthase Inhibition Assay (Radiometric)

This assay measures the activity of squalene synthase by quantifying the conversion of a radiolabeled substrate (farnesyl diphosphate) into squalene.

Materials:

-

Microsomal fraction containing squalene synthase (e.g., from rat liver)

-

[¹⁴C]-Farnesyl diphosphate (FPP)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM NaF

-

NADPH

-

This compound or other inhibitors

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the microsomal enzyme preparation.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Pre-incubate the mixtures for 10 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]-FPP.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Extract the non-saponifiable lipids (containing squalene) with hexane.

-

Evaporate the hexane and resuspend the residue in a small volume of hexane.

-

Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

-

Visualize the squalene band (e.g., using iodine vapor or a radiolabel scanner).

-

Scrape the silica corresponding to the squalene band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Determination of Cholesterol Synthesis in Cultured Cells (e.g., HepG2)

This method assesses the effect of this compound on de novo cholesterol synthesis in a cellular context using a radiolabeled precursor.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

[¹⁴C]-Acetate or [³H]-Mevalonate

-

This compound

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

TLC plates (silica gel)

-

Scintillation counter

Procedure:

-

Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Wash the cells and incubate them in a serum-free medium for a period to upregulate the cholesterol biosynthesis pathway.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium and incubate for a further period (e.g., 2-4 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells and extract the total lipids using a chloroform:methanol mixture.

-

Separate the lipid extract by TLC, using a solvent system that resolves cholesterol (e.g., hexane:diethyl ether:acetic acid 80:20:1).

-

Identify the cholesterol band (co-migration with a cholesterol standard).

-

Scrape the silica containing the cholesterol band and quantify the radioactivity by scintillation counting.

-

Normalize the radioactivity to the protein content of the cell lysate.

-

Calculate the inhibition of cholesterol synthesis at different concentrations of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholesterol biosynthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for its evaluation.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.

Caption: A typical experimental workflow for the evaluation of a cholesterol biosynthesis inhibitor like this compound.

Conclusion

This compound is a powerful and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its potent, competitive mechanism of action makes it an invaluable research tool for studying lipid metabolism and a potential starting point for the development of new cholesterol-lowering therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Ras Farnesyl-Protein Transferase by Zaragozic Acid D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid D2, a natural product isolated from the fungus Amauroascus niger, has been identified as a potent inhibitor of Ras farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cellular signal transduction pathways. Aberrant Ras signaling, often resulting from mutations, is a hallmark of many human cancers. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby disrupting downstream signaling cascades involved in cell proliferation, differentiation, and survival. This guide provides an in-depth technical overview of the inhibition of FPTase by this compound, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Ras Farnesylation and its Role in Cancer

The Ras family of proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches in signal transduction, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[3] This process is catalyzed by farnesyl-protein transferase (FPTase), which attaches a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein.[4] This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins.[3]

Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3] Given the essential role of farnesylation in Ras function, FPTase has emerged as a promising target for anticancer drug development.[3] Inhibitors of FPTase, such as this compound, offer a therapeutic strategy to disrupt oncogenic Ras signaling.

This compound: A Potent FPTase Inhibitor

Zaragozic acids are a family of fungal metabolites that were initially identified as potent inhibitors of squalene synthase, another enzyme in the isoprenoid biosynthesis pathway.[5][6] Further investigation revealed that some members of this family, including this compound, also exhibit significant inhibitory activity against FPTase.[7][8]

Quantitative Inhibitory Data

This compound has been shown to be a potent inhibitor of Ras farnesyl-protein transferase. The inhibitory activity is summarized in the table below.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound | Ras Farnesyl-Protein Transferase | 100 nM | Competitive with Farnesyl Pyrophosphate | [4][7] |

| Zaragozic acid D | Ras Farnesyl-Protein Transferase | 100 nM | Competitive with Farnesyl Pyrophosphate | [4][7] |

| Zaragozic acid A | Ras Farnesyl-Protein Transferase | Less potent than D and D2 | Competitive with Farnesyl Pyrophosphate | [4][7] |

| Zaragozic acid B | Ras Farnesyl-Protein Transferase | Less potent than D and D2 | Competitive with Farnesyl Pyrophosphate | [4][7] |

Mechanism of Action

This compound acts as a competitive inhibitor of FPTase with respect to the farnesyl pyrophosphate (FPP) substrate.[4] This means that this compound and FPP compete for binding to the active site of the enzyme. The structural similarity of the zaragozic acid core to the pyrophosphate moiety of FPP is thought to contribute to this competitive binding. By occupying the FPP-binding site, this compound prevents the transfer of the farnesyl group to the Ras protein, thereby inhibiting its maturation and function.

Experimental Protocols

The following is a representative protocol for an in vitro FPTase inhibition assay to determine the IC50 value of this compound. This protocol is based on commonly used fluorescence-based methods.

Materials and Reagents

-

Enzyme: Recombinant human farnesyl-protein transferase (FPTase)

-

Substrates:

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

-

Inhibitor: this compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.01% Triton X-100

-

Control Inhibitor: A known FPTase inhibitor (e.g., FTI-277)

-

96-well black microplates

-

Fluorescence plate reader

Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, add the following components to each well:

-

Assay Buffer

-

This compound solution (or DMSO for control wells)

-

Recombinant FPTase enzyme

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To each well, add a mixture of the FPP and dansylated peptide substrates to initiate the enzymatic reaction.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Protect the plate from light.

-

-

Detection:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The Ras Signaling Pathway

The inhibition of Ras farnesylation by this compound has profound effects on the downstream signaling pathways that are regulated by Ras. The following diagram illustrates the central role of Ras in these cascades.

Conclusion

This compound is a potent, competitive inhibitor of Ras farnesyl-protein transferase, a key enzyme in the activation of Ras proteins. By preventing the farnesylation and subsequent membrane localization of Ras, this compound effectively disrupts oncogenic Ras signaling pathways. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the study of FPTase inhibitors and their potential as anticancer therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.

References

- 1. cusabio.com [cusabio.com]

- 2. Ras pathway | Abcam [abcam.com]

- 3. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]

A Technical Guide to the In Vitro Preliminary Studies of Zaragozic Acid D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2 is a fungal metabolite that has garnered significant interest within the scientific community for its potent inhibitory effects on key enzymes in the cholesterol biosynthesis and protein prenylation pathways. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, with a focus on its inhibitory activities, effects on cellular processes, and the methodologies employed in these investigations. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of hypercholesterolemia and oncology.

Core Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of two key enzymes:

-

Squalene Synthase: As a potent inhibitor of squalene synthase, this compound blocks the first committed step in cholesterol biosynthesis. This enzyme catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this crucial step, this compound effectively reduces the de novo synthesis of cholesterol.

-

Ras Farnesyl-Protein Transferase (FPTase): this compound also demonstrates inhibitory activity against FPTase, albeit at a lower potency compared to its effect on squalene synthase. FPTase is responsible for the post-translational farnesylation of Ras proteins, a critical modification for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound.

| Target Enzyme | Parameter | Value | Reference |

| Squalene Synthase | IC50 | 2 nM | [1] |

| Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Squalene Synthase Inhibition Assay

This assay determines the inhibitory activity of this compound on the squalene synthase enzyme.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[³H]Farnesyl pyrophosphate (FPP)

-

NADPH

-

This compound

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, NADPH, and varying concentrations of this compound in the reaction buffer.

-

Initiate the enzymatic reaction by adding [³H]Farnesyl pyrophosphate to the mixture.

-

Incubate the reaction at 37°C for a specified period.

-

Terminate the reaction by adding a stop solution (e.g., a strong base).

-

Extract the lipid-soluble products, including the radiolabeled squalene, using an organic solvent (e.g., hexane).

-

Quantify the amount of [³H]squalene formed by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of squalene synthase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ras Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This assay measures the ability of this compound to inhibit the farnesylation of a Ras protein substrate.

Materials:

-

Recombinant Ras protein

-

[³H]Farnesyl pyrophosphate (FPP)

-

Recombinant farnesyl-protein transferase (FPTase)

-

This compound

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, ZnCl₂, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing FPTase, Ras protein, and varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding [³H]Farnesyl pyrophosphate.

-

Incubate the mixture at 37°C for a defined time.

-

Stop the reaction by precipitating the proteins with trichloroacetic acid (TCA).

-

Collect the precipitated, radiolabeled Ras protein by vacuum filtration through glass fiber filters.

-

Wash the filters to remove unincorporated [³H]FPP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the squalene synthase assay.

In Vitro Cholesterol Synthesis Inhibition Assay

This assay assesses the impact of this compound on the de novo synthesis of cholesterol in cultured cells. A study on a generic zaragozic acid in human neuroblastoma cells showed a reduction in cellular cholesterol.[3]

Materials:

-

Human cancer cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium

-

[¹⁴C]Acetate

-

This compound

-

Lysis buffer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or phosphorimager

Procedure:

-

Culture HepG2 cells to a suitable confluency in standard cell culture medium.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Add [¹⁴C]acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids, including cholesterol.

-

Wash the cells and lyse them to release cellular contents.

-

Extract the total lipids from the cell lysate using a mixture of chloroform and methanol.

-

Separate the different lipid species, including cholesterol, by thin-layer chromatography (TLC).

-

Quantify the amount of [¹⁴C]cholesterol by scraping the corresponding spot from the TLC plate and performing scintillation counting, or by using a phosphorimager.

-

Determine the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to untreated control cells.

In Vitro Cytotoxicity Assay

This assay evaluates the cytotoxic (cell-killing) effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell line(s)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

Caption: Inhibition of Ras Protein Farnesylation by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Nature's Cholesterol Busters: A Technical Guide to Discovering Novel Squalene Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery of novel squalene synthase inhibitors from natural sources. Squalene synthase represents a critical chokepoint in the cholesterol biosynthesis pathway, making it a prime target for the development of new hypercholesterolemia therapies. This document provides a comprehensive overview of the core concepts, quantitative data on known natural inhibitors, detailed experimental protocols for their discovery and characterization, and visual workflows to guide researchers in this exciting field.

The Central Role of Squalene Synthase in Cholesterol Biosynthesis

Squalene synthase (SQS) is a microsomal enzyme that catalyzes the first committed step in cholesterol biosynthesis. It mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a two-step process involving the initial formation of presqualene pyrophosphate (PSPP), which is then reduced by NADPH to yield squalene. As the first enzyme exclusively dedicated to sterol synthesis, inhibiting SQS offers a targeted approach to lowering cholesterol levels without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP, such as dolichols and ubiquinones.

Below is a diagram illustrating the key steps of the squalene biosynthesis pathway and the point of inhibition for SQS inhibitors.

Caption: The Squalene Biosynthesis Pathway highlighting the action of Squalene Synthase.

Natural Products as a Rich Source of Squalene Synthase Inhibitors

Nature has proven to be a prolific source of structurally diverse and potent enzyme inhibitors. The search for natural product-derived SQS inhibitors has yielded several promising classes of compounds, primarily from microbial sources.

Quantitative Data on Natural Squalene Synthase Inhibitors

The following table summarizes the inhibitory activities of prominent natural products against squalene synthase.

| Compound Name | Natural Source (Organism) | Compound Class | IC50 (nM) | Reference(s) |

| Zaragozic Acid A (Squalestatin 1) | Phoma sp. (Fungus) | Polyketide | 5.6 - 12 | [1] |

| Zaragozic Acid B | Sporormiella intermedia (Fungus) | Polyketide | 29 (Ki) | [1] |

| Zaragozic Acid C | Leptodontium elatius (Fungus) | Polyketide | 45 (Ki) | [1] |

| Carnosol | Salvia canariensis (Plant) | Diterpene | 17,600 | [2] |

| Cynarin | Artichoke (Plant) | Phenylpropanoid | - | [3] |

| RPR 107393 (Synthetic, but derived from a natural product scaffold) | - | Quinuclidine derivative | 0.6 - 0.9 | [4] |

Experimental Protocols for the Discovery and Characterization of SQS Inhibitors

The discovery of novel SQS inhibitors from natural sources typically follows a systematic approach involving extraction, bioassay-guided fractionation, and characterization of the active compounds.

Bioassay-Guided Isolation Workflow

The following diagram outlines a typical workflow for the bioassay-guided isolation of natural product inhibitors of squalene synthase.

Caption: A generalized workflow for bioassay-guided isolation of SQS inhibitors.

Detailed Experimental Protocols

-

Tissue Homogenization: Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Washing: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Repeat the ultracentrifugation step.

-

Final Preparation: Resuspend the final microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA) to a protein concentration of approximately 10-20 mg/mL. Determine the protein concentration using a standard method like the Bradford assay. Store the microsomes in aliquots at -80°C.

This assay measures the incorporation of radiolabeled farnesyl pyrophosphate into squalene.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

10 mM NADPH

-

1 mM Dithiothreitol (DTT)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control.

-

Liver microsomes (typically 50-100 µg of protein).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]-Farnesyl pyrophosphate (e.g., 50 µM, specific activity ~50 mCi/mmol).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).

-

Extraction of Squalene: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Analysis: Evaporate the organic solvent under a stream of nitrogen. Resuspend the lipid residue in a small volume of a suitable solvent (e.g., hexane). Spot the sample onto a thin-layer chromatography (TLC) plate (e.g., silica gel) and develop the chromatogram using a solvent system like hexane:ethyl acetate (95:5, v/v).

-

Quantification: Visualize the squalene band using a radiolabel imaging system or by autoradiography. Scrape the silica corresponding to the squalene band and quantify the radioactivity using liquid scintillation counting.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the radioactivity in the squalene band of the test compound-treated samples to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

This assay measures the de novo synthesis of cholesterol in cultured cells.

-

Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a suitable culture plate and allow them to adhere and grow to a desired confluency.

-

Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of the test compound or vehicle control in a serum-free or low-serum medium for a specific period (e.g., 1-2 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

-

-

Saponification: Evaporate the solvent and saponify the lipid extract by adding alcoholic KOH and heating at 60-70°C for 1 hour. This step hydrolyzes cholesteryl esters to free cholesterol.

-

Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including cholesterol) with a non-polar solvent like hexane or petroleum ether.

-

Analysis and Quantification:

-

Evaporate the solvent and resuspend the lipid residue.

-

Separate the cholesterol from other lipids using TLC as described in the enzyme assay.

-

Quantify the radioactivity in the cholesterol band using liquid scintillation counting.

-

-

Calculation of Inhibition: Determine the percentage of inhibition of cholesterol synthesis and the IC50 value as described for the enzyme assay.

Logical Relationships in SQS Inhibitor Discovery

The successful discovery of a novel natural product SQS inhibitor involves a logical progression of interconnected activities. The following diagram illustrates these relationships.

Caption: Logical flow from hypothesis to lead candidate in SQS inhibitor discovery.

This technical guide provides a foundational framework for researchers embarking on the discovery of novel squalene synthase inhibitors from natural sources. By combining systematic screening with robust bioassays and detailed characterization, the vast chemical diversity of the natural world can be effectively harnessed to identify the next generation of cholesterol-lowering therapies.

References

- 1. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for In Vitro Measurement of Zaragozic Acid D2 Activity

References

- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yeast squalene synthase. A mechanism for addition of substrates and activation by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

Application Notes and Protocols for Testing Zaragozic Acid D2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of fungal metabolites that act as potent inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Zaragozic acid D2, specifically, is a highly effective inhibitor of squalene synthase and also demonstrates inhibitory activity against Ras farnesyl-protein transferase (FPTase).[2][3][4] This dual activity makes it a compound of interest for research into hypercholesterolemia and certain cancers. These application notes provide detailed protocols for testing the efficacy and cytotoxicity of this compound in relevant cell culture models.

Mechanism of Action

This compound primarily exerts its biological effects through the competitive inhibition of squalene synthase. This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. By blocking this step, this compound effectively depletes the cellular pool of cholesterol.

Additionally, this compound inhibits Ras FPTase, an enzyme responsible for the post-translational modification of Ras proteins.[2][3][4] This farnesylation is crucial for the proper localization and function of Ras in signal transduction pathways that regulate cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and related compounds from the literature. This data is essential for designing dose-response experiments in cell culture.

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| This compound | Squalene Synthase | Enzymatic | 2 nM (IC50) | [4][5] |

| This compound | Ras Farnesyl-Protein Transferase | Enzymatic | 100 nM (IC50) | [2][3][4] |

| Zaragozic acid A | Squalene Synthase | Enzymatic | 78 pM (Ki) | |

| Zaragozic acid B | Squalene Synthase | Enzymatic | 29 pM (Ki) | |

| Zaragozic acid C | Squalene Synthase | Enzymatic | 45 pM (Ki) |

Note: Cellular EC50 and CC50 values are cell-line dependent and should be determined empirically using the protocols below. Published studies have used concentrations in the range of 40-50 µM to observe effects on cholesterol synthesis and cell viability in different cell lines.[6][7]

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying cholesterol metabolism.

-

LNCaP (Human Prostate Adenocarcinoma): A cell line sensitive to disruptions in cholesterol synthesis.[7]

-

Human Neuroblastoma cell lines (e.g., SH-SY5Y): Relevant for studying neurological aspects of cholesterol metabolism.[6]

-

HeLa (Human Cervical Cancer): A common cell line for general cytotoxicity studies.

General Culture Conditions:

-